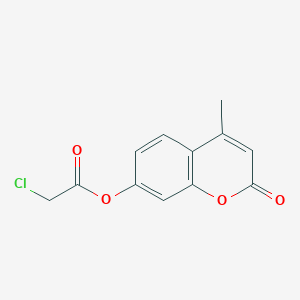

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate

Descripción general

Descripción

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate is a chemical compound belonging to the coumarin family. Coumarins are a class of benzopyrones, which are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its chromen-2-one structure with a chloroacetate group at the 7th position and a methyl group at the 4th position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate typically involves the esterification of 7-hydroxy-4-methylcoumarin with chloroacetic acid. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The chromen-2-one core can undergo oxidation or reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Nucleophilic substitution: Substituted coumarin derivatives with various functional groups.

Hydrolysis: 4-methyl-2-oxo-2H-chromen-7-yl acetic acid.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Methyl-2-oxo-2H-chromen-7-yl chloroacetate has the molecular formula and a molecular weight of approximately 252.65 g/mol. Its structure features a chromenone core with a chloroacetate group at the 7th position and a methyl group at the 4th position, which contributes to its unique reactivity patterns and biological activities.

Biological Activities

1. Enzyme Inhibition

Research indicates that this compound exhibits moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are crucial in the nervous system, and their inhibition is linked to potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .

Table 1: Enzyme Inhibition Studies

| Compound | Enzyme Target | Inhibition Activity (%) |

|---|---|---|

| This compound | Acetylcholinesterase | Moderate |

| Butyrylcholinesterase | Moderate |

2. Antibacterial Properties

The compound has also shown antibacterial properties, demonstrating moderate activity against various strains including Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antibacterial agents, although further studies are necessary to elucidate its mechanisms of action .

3. Antiviral Activity

In addition to enzyme inhibition and antibacterial properties, preliminary studies have indicated that this compound may possess antiviral activity against cytomegalovirus (CMV) and varicella-zoster virus (VZV). This aspect of its activity is still under investigation, warranting further exploration into its potential as an antiviral agent .

Synthesis and Derivatives

The synthesis of this compound typically involves acylation reactions using readily available starting materials. The compound's derivatives have been synthesized to enhance specific biological activities or modify pharmacokinetic properties. For instance, derivatives with triazole linkages have been tested for improved AChE inhibition, highlighting the importance of structural modifications in enhancing biological efficacy .

Case Studies

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of coumarin derivatives, including this compound, demonstrated significant protective effects on neuronal cells subjected to oxidative stress. The results indicated that these compounds could mitigate neuronal damage, suggesting their potential role in neuroprotection .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was assessed against clinical isolates of E. coli and S. aureus. The study found that the compound exhibited notable inhibitory concentrations, supporting its use as a scaffold for developing new antimicrobial agents .

Mecanismo De Acción

The biological activity of 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate is primarily due to its ability to interact with specific enzymes and proteins. The compound can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria. This mechanism is similar to that of other coumarin derivatives, which are known to exhibit antimicrobial properties .

Comparación Con Compuestos Similares

Similar Compounds

- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate

- 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl chloroacetate

- 4-methyl-2-oxo-2H-chromen-7-yl acetic acid

Uniqueness

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate is unique due to its chloroacetate group, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive compounds. Its ability to undergo nucleophilic substitution reactions provides a pathway to create a wide range of derivatives with potential biological activities .

Actividad Biológica

4-Methyl-2-oxo-2H-chromen-7-yl chloroacetate, a derivative of the coumarin family, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities, supported by various studies and data tables.

Chemical Structure and Properties

The compound features a chromen-2-one structure with a chloroacetate group at the 7th position and a methyl group at the 4th position. Its molecular formula is C₁₂H₉ClO₄, with a molecular weight of approximately 252.65 g/mol. This structural configuration contributes to its biological reactivity and potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound showed moderate activity against these pathogens, suggesting potential use as an antimicrobial agent in clinical settings .

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 | |

| Escherichia coli | 10 |

2. Enzyme Inhibition

This compound has been studied for its inhibitory effects on cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in the nervous system, and their inhibition is linked to therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease. The compound exhibited moderate inhibitory activity, making it a candidate for further exploration in neuropharmacology .

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Acetylcholinesterase | 25 | |

| Butyrylcholinesterase | 30 |

3. Anti-inflammatory Activity

In addition to its antimicrobial and enzyme inhibitory activities, the compound has shown potential anti-inflammatory effects. A study evaluated its ability to inhibit albumin denaturation induced by heat, using ibuprofen as a benchmark for comparison. The results indicated that this compound could significantly reduce albumin denaturation .

The synthesis of this compound typically involves the esterification of 7-hydroxy-4-methylcoumarin with chloroacetic acid in the presence of a base such as triethylamine or pyridine. The reaction conditions often include refluxing the mixture in organic solvents like dichloromethane or toluene.

The biological mechanisms underlying its activities are still under investigation. However, the presence of the chloroacetate group is believed to facilitate nucleophilic substitution reactions, allowing the compound to interact with various biological targets effectively .

Case Studies

Several case studies have explored the applications of this compound in medicinal chemistry:

- Antimicrobial Screening : A study evaluated several derivatives of this compound against multiple bacterial strains, confirming its broad-spectrum antimicrobial activity.

- Neuroprotective Effects : Research focused on its cholinesterase inhibitory properties highlighted its potential for developing treatments for Alzheimer's disease.

- Anti-inflammatory Screening : Comparative studies against standard anti-inflammatory drugs demonstrated promising results, suggesting further investigation into its therapeutic potential.

Propiedades

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4/c1-7-4-11(14)17-10-5-8(2-3-9(7)10)16-12(15)6-13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVAMQZOGHDQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352357 | |

| Record name | 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105738-24-7 | |

| Record name | 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate in organic synthesis?

A1: this compound (also referred to as 4-methyl-2-oxo-2H-chromen-7-yl 2-chloroacetate) serves as a crucial reactive intermediate in synthesizing a diverse range of heterocyclic compounds. Its reactivity stems from the presence of the chloroacetate group, which readily undergoes nucleophilic substitution reactions. [] This compound enables the introduction of various pharmacologically relevant moieties, including benzimidazole derivatives, into the coumarin scaffold. []

Q2: What specific heterocyclic derivatives have been synthesized using this compound, and what are their potential applications?

A2: Research highlights the synthesis of several heterocyclic derivatives from this compound. One study successfully synthesized a series of 7-[3-(Substituted-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one derivatives by reacting the compound with various substituted benzimidazoles. [] These derivatives, along with 4-methyl-2-oxo-2H-chromen-7-yl Substituted-benzimidazol-1-ylacetate derivatives, were then evaluated for their antiviral activity against cytomegalovirus (CMV) and Varicella-zoster virus (VZV) in human embryonic lung (HEL) cells. [] Another study utilized this compound to synthesize a β–Lactam derivative, alongside other heterocycles like tetrazole, thiazolidinone, and oxazepines, utilizing various reagents. [] These diverse heterocyclic compounds hold potential for various applications, including drug discovery, due to their potential biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.